
2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The phenyl group attached to the boron atom is substituted with methoxy and dimethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-2,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Methoxy-2,4-dimethylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxy-2,4-dimethylphenylboronic acid.
Reduction: 3-Methoxy-2,4-dimethylphenylborohydride.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to act as a catalyst or inhibitor in biochemical reactions. The dioxaborolane ring provides stability and enhances the compound’s reactivity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the methoxy and dimethyl substitutions, resulting in different reactivity and applications.
Pinacolborane: Contains a boron atom bonded to pinacol, but without the phenyl group.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the methoxy and dimethyl groups.
Uniqueness
2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of methoxy and dimethyl groups on the phenyl ring, which enhance its reactivity and make it suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C15H23BO3 |
|---|---|
分子量 |
262.15 g/mol |
IUPAC 名称 |
2-(3-methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-10-8-9-12(11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
InChI 键 |
QGEZRGDMNCKLDR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


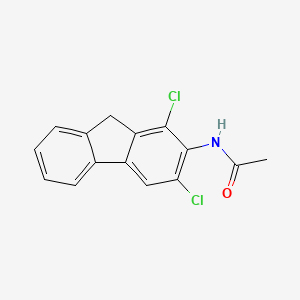
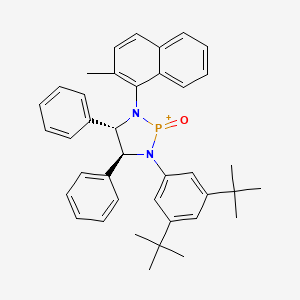
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
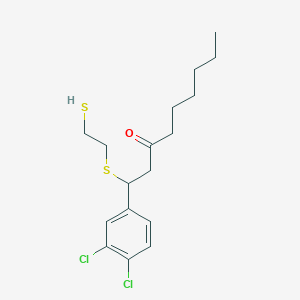
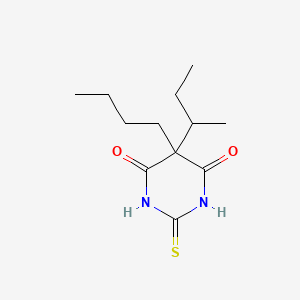
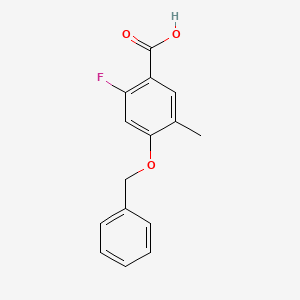
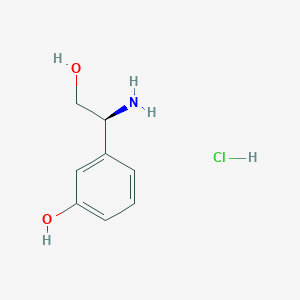
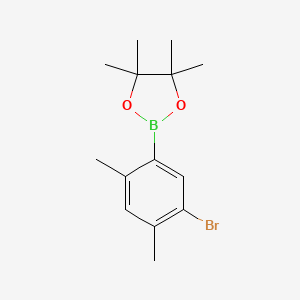
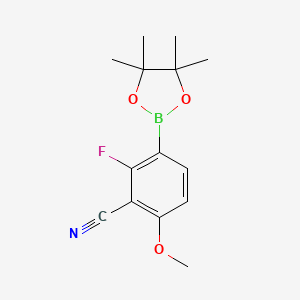

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
